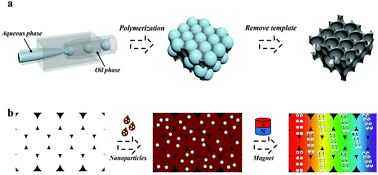Magnetically responsive colloidal crystals with angle-independent gradient structural colors in microfluidic droplet arrays†
Nanoscale Pub Date: 2019-06-11 DOI: 10.1039/C9NR04011K
Abstract
Magnetically responsive colloidal crystal films with gradient structural colors have a significant value in optical applications via controllable external stimuli. Herein, we propose a practical method for fabricating colloidal crystal hydrogel films with continuous gradient structural colors by using superparamagnetic colloidal nanoparticles. The colloidal nanoparticles could self-assemble into chain-like non-close-packed arrays to present structural colors under the stimuli of external magnetic fields. And structural colors with gradient changes could be achieved when subjected to a spatial magnetic field with a remarkable variation in field strength and direction. By integrating with a microfluidic droplet array template with spherical symmetry morphology, we have demonstrated convenient fabrication of free-standing colloidal crystal films with angle-independent gradient structural colors, which could be utilized for the fabrication of optical devices.


Recommended Literature
- [1] The anti-cancer activity of green tea, coffee and cocoa extracts on human cervical adenocarcinoma HeLa cells depends on both pro-oxidant and anti-proliferative activities of polyphenols†
- [2] Lead halide coordination competition at buried interfaces for low VOC-deficits in wide-bandgap perovskite solar cells†
- [3] Fe3O4@chitosan nanoparticles: a valuable heterogeneous nanocatalyst for the synthesis of 2,4,5-trisubstituted imidazoles
- [4] Front cover
- [5] Development of highly sensitive optical nanoantenna for bacterial detection†
- [6] Alkylation of benzene using CO2 and H2 over ZnZrOx/ZSM-5: the effect of Y doping†
- [7] Dipyrrinphenol–Mn(iii) complex: synthesis, electrochemistry, spectroscopic characterisation and reactivity†
- [8] Syndioselective ring-opening polymerization and copolymerization of trans-1,4-cyclohexadiene carbonate mediated by achiral metal- and organo-catalysts†
- [9] Effect of graphene between photoanode and sensitizer on the intramolecular and intermolecular electron transfer process†
- [10] Boosting the initial coulombic efficiency in silicon anodes through interfacial incorporation of metal nanocrystals†










